molecular formula C8H8N2O B3030255 Pyrazolo[1,5-a]pyridin-7-ylmethanol CAS No. 885275-64-9

Pyrazolo[1,5-a]pyridin-7-ylmethanol

Cat. No.: B3030255
CAS No.: 885275-64-9
M. Wt: 148.16
InChI Key: DSWNRZBEGALMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system that is a prominent feature in many compounds with significant biological activity. mdpi.comnih.govontosight.ai This rigid, planar framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients. mdpi.commdpi.comnih.gov Its versatility allows for structural modifications at various positions, which can fine-tune the electronic and pharmacokinetic properties of the resulting derivatives. nih.gov The fusion of a pyrazole (B372694) and a pyridine (B92270) ring creates a unique electronic environment that is conducive to interactions with biological targets. researchgate.net

Overview of the Hydroxymethyl Functionality in Pyrazolo[1,5-a]pyridine Derivatives

The presence of a hydroxymethyl group (-CH₂OH) on the pyrazolo[1,5-a]pyridine core, as seen in Pyrazolo[1,5-a]pyridin-7-ylmethanol, introduces a crucial functional group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition and binding to biological macromolecules. uni.luuni.lu Furthermore, the hydroxymethyl group serves as a synthetic handle, allowing for further chemical modifications and the creation of a diverse library of derivatives. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to explore structure-activity relationships. nih.gov

Contextual Importance of the Pyrazolo[1,5-a]pyridine System in Relation to Bioactive Fused Pyrazoles

Fused pyrazole systems, including pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines, are a cornerstone of modern medicinal chemistry. nih.govmdpi.com These scaffolds are found in a variety of approved drugs and clinical candidates with diverse therapeutic applications, such as anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.govbme.huontosight.ai The adaptability of the fused pyrazole core allows for the development of highly selective and potent inhibitors of various enzymes, including protein kinases, which are crucial targets in cancer therapy. nih.govrsc.org The study of this compound and its derivatives contributes to the broader understanding of how to design and synthesize novel bioactive compounds based on this versatile heterocyclic system. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-8-3-1-2-7-4-5-9-10(7)8/h1-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWNRZBEGALMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679998
Record name (Pyrazolo[1,5-a]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-64-9
Record name Pyrazolo[1,5-a]pyridine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrazolo[1,5-a]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of Pyrazolo 1,5 a Pyridin 7 Ylmethanol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrazolo[1,5-a]pyridine (B1195680) ring system, protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J) allow for the unambiguous assignment of each proton. For instance, in a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the H-2 and H-6 protons appear at δ 8.50 and δ 7.08 ppm, respectively. nih.gov For (Pyrazolo[1,5-a]pyridin-7-yl)methanol, the protons on the heterocyclic core are expected in this aromatic region. The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group would likely appear as a singlet around δ 4.5-5.0 ppm, while the hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Carbons in the aromatic heterocyclic rings typically appear in the δ 100-160 ppm range. For example, in a substituted pyrazolo[1,5-a]pyrimidine (B1248293), the ring carbons C2, C3, C5, C6, and C7 were observed at δ 146.4, 100.8, 162.3, 110.6, and 146.6 ppm, respectively. nih.gov The carbon of the hydroxymethyl group (-CH₂OH) in (Pyrazolo[1,5-a]pyridin-7-yl)methanol is expected to resonate in the more upfield region, typically around δ 60-65 ppm.

The table below shows representative NMR data for a functionalized pyrazolo[1,5-a]pyrimidine analogue, which illustrates the typical chemical shifts for this class of compounds. nih.gov

CompoundTechniqueSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate¹H NMRDMSO-d₆8.50 (s, 1H, H-2), 7.08 (d, J=0.9 Hz, 1H, H-6), 4.27 (q, J=7.1 Hz, 2H, OCH₂), 2.69 (d, J=0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, J=7.1 Hz, 3H, CH₃)
¹³C NMRDMSO-d₆162.29 (C5), 161.78 (C=O), 147.00 (C3a), 146.59 (C7), 146.43 (C2), 110.64 (C6), 100.79 (C3), 59.33 (OCH₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (CH₃)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Verification

Mass spectrometry is a critical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For (Pyrazolo[1,5-a]pyridin-7-yl)methanol, the molecular formula is C₈H₈N₂O, corresponding to a calculated monoisotopic mass of 148.0637 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 149.0710. HRMS analysis would confirm this mass to within a few parts per million (ppm), verifying the molecular formula. For example, HRMS data for a related pyrazolo[1,5-a]pyridine derivative confirmed its calculated mass with a deviation of only 0.4 ppm. mdpi.com

The table below summarizes the expected mass spectral data for the parent compound.

CompoundTechniqueIonization ModeCalculated m/zObserved m/z
(Pyrazolo[1,5-a]pyridin-7-yl)methanolHRMSESI+149.07094 ([M+H]⁺)Expected within ± 5 ppm

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The structure of (Pyrazolo[1,5-a]pyridin-7-yl)methanol contains a hydroxyl (-OH) group and an aromatic system.

The key expected IR absorptions are:

O-H Stretch: A strong, broad absorption band in the region of 3400-3650 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

Aromatic C-H Stretch: Absorption bands in the 3000-3100 cm⁻¹ range are indicative of C-H bonds on the aromatic pyrazolo[1,5-a]pyridine ring.

Aliphatic C-H Stretch: Absorptions from the methylene (-CH₂) group would be expected in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused heterocyclic rings.

C-O Stretch: A strong band for the carbon-oxygen single bond of the primary alcohol is expected in the 1050-1200 cm⁻¹ range.

The IR spectrum provides a molecular fingerprint, and studies on related structures confirm the presence of these characteristic bands. bme.hubme.hu

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Hydroxyl (O-H)Stretching3400 - 3650Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium
Aromatic C=C / C=NStretching1400 - 1650Medium to Strong
Alcohol C-OStretching1050 - 1200Strong

X-ray Crystallography for Precise Three-Dimensional Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.

For the pyrazolo[1,5-a]pyridine scaffold, X-ray diffraction studies on various analogues have confirmed the planarity of the fused bicyclic system. nih.govacs.org For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative unambiguously established its tautomeric form and the C=O bond length of 1.23 Å. nih.gov A similar analysis of (Pyrazolo[1,5-a]pyridin-7-yl)methanol would confirm the connectivity and provide detailed geometric parameters of the entire molecule, including the orientation of the methanol substituent relative to the heterocyclic ring.

Compound ClassKey Structural Features Determined by X-ray Crystallography
Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Analogues- Confirmation of atomic connectivity and regiochemistry
  • Planarity of the fused ring system
  • Precise bond lengths and bond angles
  • Tautomeric form in the solid state
  • Intermolecular interactions (e.g., hydrogen bonding)
  • Elemental Analysis for Compositional Confirmation

    Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula derived from mass spectrometry. For a pure sample of (Pyrazolo[1,5-a]pyridin-7-yl)methanol (C₈H₈N₂O), the experimentally determined percentages of C, H, and N should match the calculated theoretical values. Typically, experimental values are considered acceptable if they fall within ±0.4% of the calculated values.

    For a related compound, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the calculated values were C, 62.78%; H, 4.68%; N, 32.54%, and the found experimental values were C, 62.59%; H, 4.73%; N, 32.68%, confirming its composition. bme.hu

    CompoundMolecular FormulaElementCalculated (%)Found (%)
    (Pyrazolo[1,5-a]pyridin-7-yl)methanolC₈H₈N₂OC64.85Expected within ±0.4% of calculated values
    H5.44
    N18.91

    Mechanistic and Reactivity Studies Involving the Pyrazolo 1,5 a Pyridine System

    Elucidation of Reaction Mechanisms and Pathways

    The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core is most commonly achieved through the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkenes or alkynes. acs.orgacs.org This method is a popular and well-established route to this heterocyclic system. acs.org

    Another significant pathway involves a cross-dehydrogenative coupling (CDC) reaction. A plausible mechanism for this process begins with a proton transfer from an acid catalyst, such as acetic acid, which activates an N-amino-2-iminopyridine derivative. This activation facilitates the nucleophilic addition of the enol form of a β-dicarbonyl compound. The resulting adduct, intermediate A , then undergoes oxidative dehydrogenation with molecular oxygen to form intermediate B . Subsequent intramolecular cyclization of B generates intermediate C , which then loses a water molecule to yield the final pyrazolo[1,5-a]pyridine product. An alternative pathway where the dehydration and cyclization of adduct A occur before the oxidative dehydrogenation step is also possible. acs.org

    Cascade reactions also provide an efficient route. For instance, 2-substituted pyrazolo[1,5-a]pyridines can be synthesized from N-iminopyridinium ylides through a palladium-catalyzed direct alkenylation reaction followed by a silver-mediated cyclization. acs.org This tandem process represents a highly direct method for preparing these compounds. acs.org

    Investigation of Regioselectivity and Site-Selective Functionalization

    The ability to functionalize specific positions on the pyrazolo[1,5-a]pyridine scaffold is critical for developing new derivatives. The regioselectivity of these reactions is often challenging, particularly for the C2 position. acs.org

    Significant progress has been made using directed metalation with specialized bases. The use of Mg- and Zn-TMP bases (where TMP is 2,2,6,6-tetramethylpiperidyl) allows for highly regioselective functionalization. acs.orgacs.org For example, using TMPZnCl·LiCl in the presence of the Lewis acid BF₃·OEt₂ directs the deprotonation and subsequent functionalization specifically to the C2 position. In contrast, using TMPMgCl·LiCl without the Lewis acid leads to selective functionalization at the C7 position. acs.org This switchable regioselectivity provides powerful control over the modification of the scaffold. acs.org

    Further studies have demonstrated that pyrazolo[1,5-a]pyridines with an existing substituent at the C2 position can be subsequently functionalized at the C7 position using TMPMgCl·LiCl. acs.org Even with a directing ester group at the C3 position, magnesiation with TMPMgCl·LiCl enables facile functionalization at the C7 position. acs.org

    Other methods for achieving regioselectivity include TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds, which yields multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes also provides a facile route to multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org

    Table 1: Regioselective Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

    Target Position Reagents Resulting Functionalization Reference
    C2 TMPZnCl·LiCl, BF₃·OEt₂, then electrophile (e.g., I₂) Halogenation (Iodination) acs.org
    C7 TMPMgCl·LiCl, then electrophile (e.g., I₂) Halogenation (Iodination) acs.orgacs.org
    C2 TMPZnCl·LiCl, BF₃·OEt₂, then Ar-I, Pd-catalyst Arylation acs.org
    C7 C2-substituted starting material, TMPMgCl·LiCl, then Ar-X, Pd-catalyst Arylation acs.org

    Studies on Intramolecular Condensation and Cyclization Mechanisms

    Intramolecular reactions are fundamental to the construction of the fused bicyclic pyrazolo[1,5-a]pyridine system. nih.gov The cyclization can occur through various mechanisms, often as the final step in a multi-step synthesis.

    One common strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov The mechanism involves the nucleophilic attack of the 5-aminopyrazole on a carbonyl carbon, followed by cyclization to form the pyrimidine (B1678525) ring. This process is often catalyzed by acids or bases. nih.gov The reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine (B178648) hydrate (B1144303) in acetic acid, for example, leads to an intramolecular cyclization that forms a new pyrazole (B372694) ring fused to the system. rsc.org

    In the cross-dehydrogenative coupling reactions mentioned earlier, the intramolecular cyclization of intermediate B is a key step. This involves the nucleophilic attack from a nitrogen atom onto a carbonyl group within the same molecule, leading to the formation of the five-membered pyrazole ring fused to the pyridine (B92270). acs.org Intramolecular cyclizations of ethynylpyridines and transient nitrenes have also been reported as pathways to the pyrazolo[1,5-a]pyridine core. acs.orgacs.org

    Analysis of Chemical Transformations on the Pyrazolo[1,5-a]pyridine Core

    Once the pyrazolo[1,5-a]pyridine core is formed, it can undergo a variety of chemical transformations to introduce diverse functional groups. These post-functionalization strategies are essential for creating libraries of compounds for various applications. mdpi.comnih.gov

    After regioselective metalation, the resulting organometallic intermediates can participate in numerous follow-up reactions. For instance, a C2-zincated pyrazolo[1,5-a]pyridine can undergo palladium-catalyzed Negishi cross-coupling reactions with aryl halides to introduce aromatic substituents. acs.org Similarly, C7-magnesiated species can undergo Negishi couplings or copper-mediated allylations. acs.org

    Copper-catalyzed acylation of these organometallic intermediates with acid chlorides is also an effective transformation, allowing for the introduction of ketone functionalities. acs.org Furthermore, halogenated pyrazolo[1,5-a]pyridines are valuable intermediates themselves. For example, 3-iodo pyrazolo[1,5-a]pyrimidines can be converted to other substituted derivatives through Suzuki and Sonogashira cross-coupling reactions. nih.gov The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is known to be highly reactive, allowing for selective nucleophilic substitution. nih.gov

    Table 2: Chemical Transformations on Pre-formed Pyrazolo[1,5-a]pyridine Cores

    Starting Material Reagents Transformation Type Product Reference
    2-Zincated pyrazolo[1,5-a]pyridine Ethyl 4-iodobenzoate, Pd(dba)₂, SPhos Negishi Cross-Coupling 2-(4-Ethoxycarbonylphenyl)pyrazolo[1,5-a]pyridine acs.org
    7-Magnesiated pyrazolo[1,5-a]pyridine Iodobenzene, Pd(OAc)₂, XPhos Negishi Cross-Coupling 7-Phenylpyrazolo[1,5-a]pyridine acs.org
    2-Zincated pyrazolo[1,5-a]pyridine 2-Thiophenecarbonyl chloride, CuCl·2LiCl Acylation 2-(Thiophen-2-ylcarbonyl)pyrazolo[1,5-a]pyridine acs.org
    5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Morpholine, K₂CO₃ Nucleophilic Substitution 5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine nih.gov

    Computational Chemistry and Theoretical Investigations of Pyrazolo 1,5 a Pyridin 7 Ylmethanol Analogues

    Molecular Docking Simulations for Ligand-Receptor Interactions

    Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For analogues of pyrazolo[1,5-a]pyridin-7-ylmethanol, particularly the closely related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecular docking has been instrumental in elucidating their interactions with various biological targets.

    Researchers have utilized docking simulations to understand the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with several key enzymes implicated in disease. For instance, docking studies have shown that these compounds can fit into the active sites of enzymes like Cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. researchgate.net The simulations help in visualizing the specific hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.

    In the context of antimicrobial drug discovery, molecular docking has been performed on pyrazolo[1,5-a]pyrimidines with targets such as DNA gyrase and the secreted aspartic protease from Candida albicans. nih.gov These studies revealed that the compounds could exhibit low binding energies and form various types of binding interactions within the active sites of these microbial enzymes. nih.gov

    Furthermore, the anticancer potential of pyrazolo[1,5-a]pyrimidine analogues has been extensively investigated using molecular docking. These compounds have been docked into the active sites of protein kinases like Cyclin-Dependent Kinase 2 (CDK2), PIM kinase, and Tropomyosin receptor kinase A (TRKA). semanticscholar.orgderpharmachemica.comresearchgate.net The docking results often correlate well with experimental data, showing that potent compounds identified in biological assays also exhibit favorable binding energies and interaction patterns in the computational models. semanticscholar.orgresearchgate.net For example, a study on dual inhibitors of CDK2 and TRKA demonstrated that pyrazolo[1,5-a]pyrimidine derivatives adopt binding modes similar to known inhibitors. researchgate.net

    Table 1: Molecular Docking Studies of Pyrazolo[1,5-a]pyridine (B1195680) Analogues
    Analogue ScaffoldTarget ProteinKey Findings from DockingReference
    Pyrazolo[1,5-a]pyrimidineCOX-2Good fitting within the active site, confirming anti-inflammatory potential. researchgate.net
    Pyrazolo[1,5-a]pyrimidineDNA GyraseExhibited low binding energy and diverse binding modes. nih.gov
    Pyrazolo[1,5-a]pyrimidineCDK2Binding modes examined to understand anti-proliferative efficacy. semanticscholar.org
    Pyrazolo[1,5-a]pyrimidinePIM-1 KinaseDocking studies were concordant with biological results showing strong inhibitory effects. derpharmachemica.com
    Pyrazolo[1,5-a]pyrimidineTRKA KinaseSimulations revealed binding modes similar to lead inhibitors. researchgate.net

    Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

    Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For pyrazolo[1,5-a]pyridine analogues, these calculations provide valuable information on parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

    Studies on related pyrazolo[3,4-d]pyrimidine systems have used DFT to calculate physicochemical parameters and analyze molecular electrostatic potentials (MEP). researchgate.netnih.gov The MEP maps help in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attacks. researchgate.netderpharmachemica.com

    For pyrazolo[1,5-a]pyridine and its derivatives, quantum chemical calculations have been used to support experimental findings, for instance, in the study of their corrosion inhibition properties. wuxiapptec.com The calculated electronic properties, such as HOMO and LUMO energies, can be correlated with the observed inhibition efficiencies. wuxiapptec.com A small HOMO-LUMO energy gap generally suggests higher chemical reactivity. nih.gov The distribution of HOMO and LUMO across the molecule can indicate the regions involved in electron donation and acceptance, respectively, which is fundamental to understanding reaction mechanisms. nih.gov

    In Silico Approaches for Compound Design and Scaffold Optimization

    In silico methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For the pyrazolo[1,5-a]pyridine scaffold, computational approaches are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogues. nih.govnih.gov These predictions help in identifying candidates with favorable pharmacokinetic profiles early in the drug development process.

    The optimization of the pyrazolo[1,5-a]pyrimidine scaffold has been guided by computational studies. scite.ainih.gov For example, in the development of selective Casein Kinase 2 (CK2) inhibitors, scaffold optimization, which included macrocyclization, led to a compound with high potency and selectivity. nih.gov Similarly, the strategic design of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors involved structural modifications aimed at improving biological activity and selectivity, guided by an understanding of the target structures. researchgate.net These in silico approaches allow for the systematic exploration of chemical space and the prioritization of compounds for synthesis, thereby saving time and resources.

    Theoretical Analysis of Regioselectivity in Synthetic Pathways

    The synthesis of substituted pyrazolo[1,5-a]pyridines often yields a mixture of regioisomers. Understanding and controlling the regioselectivity of these reactions is a significant challenge in synthetic chemistry. Theoretical analysis can provide insights into the underlying mechanisms that govern the regiochemical outcome.

    For instance, the condensation reaction of 5-aminopyrazoles with unsymmetrical 1,3-dielectrophiles is a common method for synthesizing pyrazolo[1,5-a]pyrimidines, a related scaffold. The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants. While experimental studies have established reaction conditions to favor a particular isomer, theoretical calculations can elucidate the transition state energies for the different reaction pathways, explaining the observed product distribution. researchgate.net

    A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the regioselective synthesis of pyrazolo[1,5-a]pyridines. nih.govresearchgate.net Mechanistic studies, which can be supported by theoretical calculations, suggest that the oxidant in the reaction can also act as a Lewis acid, influencing the course of the reaction and leading to high and predictable regioselectivity. nih.govresearchgate.net By modeling the reaction intermediates and transition states, computational chemistry can help rationalize why one regioisomer is formed preferentially over another.

    Examination of Tautomeric Forms in Pyrazolo[1,5-a]pyridine Derivatives

    Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is of great importance in medicinal chemistry as different tautomers can exhibit distinct biological activities. For pyrazolo[1,5-a]pyridine derivatives, particularly those with hydroxyl or amino substituents, the existence of multiple tautomeric forms is possible.

    For the analogous pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, researchers have investigated the plausible tautomeric structures. scite.ai In one study, single-crystal X-ray diffraction was used to unequivocally determine that the keto tautomer (4a in the study) was the dominant form in the solid state. scite.ai This experimental finding can be complemented by computational studies. Quantum chemical calculations can be used to determine the relative stabilities of the different tautomers in various environments (gas phase or in solution). researchgate.net Such studies have been performed on related pyrazolone (B3327878) systems, where methods like MNDO, AM1, and ab initio calculations have been used to predict the most stable tautomeric forms. researchgate.net These theoretical investigations are crucial for understanding which tautomer is likely to be biologically active and for interpreting structure-activity relationship (SAR) data correctly. For example, the methylation of different positions can lock the molecule into a specific tautomeric form, and the resulting change in biological activity can provide clues about the bioactive conformation. scite.ai

    Advanced Research Applications of Pyrazolo 1,5 a Pyridin 7 Ylmethanol and Its Derivatives

    Applications in Medicinal Chemistry Research (Excluding Clinical Studies)

    Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, including those related to Pyrazolo[1,5-a]pyridin-7-ylmethanol, have emerged as a significant area of interest in medicinal chemistry. These compounds are being extensively investigated for their potential as therapeutic agents across various disease models, primarily due to their ability to interact with a wide range of biological targets. The research focuses on their utility as kinase inhibitors, anticancer agents, and antitubercular compounds, as well as their role in modulating specific biological pathways.

    Investigation as Protein Kinase Inhibitors

    The unique structural framework of pyrazolo[1,5-a]pyrimidine (B1248293) compounds, which are structurally related to pyrazolo[1,5-a]pyridines, allows them to function as ATP-competitive inhibitors in the ATP-binding pocket of protein kinases. nih.gov This has led to the exploration of these derivatives as inhibitors for a multitude of kinases implicated in cancer and other diseases.

    Research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK. nih.gov For instance, certain pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant inhibitory activity against CDK2. mdpi.com Specifically, one derivative showed notable inhibition of CDK2/cyclin A2 at a concentration of 10 µM, with 60% inhibition. mdpi.com Another related compound exhibited an IC50 value of 0.199 µM against CDK2. mdpi.com

    In the context of EGFR inhibition, which is a key target in non-small cell lung cancer therapy, novel indenopyrazole derivatives have been synthesized and evaluated. mdpi.com One such compound displayed an IC50 value of 17.58 µM against EGFR tyrosine kinase. mdpi.com Furthermore, pyrazolo[1,5-a]pyridine derivatives have been investigated as novel inhibitors of PI3K, with some analogues showing selectivity for specific isoforms like p110α and p110δ. rsc.org The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyridine and related derivatives against various protein kinases.

    Compound ClassTarget KinaseActivity (IC50/Inhibition)
    Pyrazolo[1,5-a]pyrimidine derivativeCDK2/cyclin A260% inhibition at 10 µM mdpi.com
    Pyrazolo[1,5-a]pyrimidine derivativeCDK20.199 µM mdpi.com
    Indenopyrazole derivativeEGFR TK17.58 µM mdpi.com
    Pyrazolo[1,5-a]pyridine analoguePI3KδSelective inhibition rsc.org
    Pyrazolo[1,5-a]pyrimidine derivativec-SrcPotent inhibition nih.gov

    In Vitro Studies of Anticancer Activity in Cellular Models

    The antiproliferative effects of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine derivatives have been evaluated in various human cancer cell lines. These studies have demonstrated the potential of these compounds to inhibit the growth of cancer cells.

    For example, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were assessed for their cytotoxic activities against human colon cancer (HCT-116) and lung cancer (A549) cell lines. semanticscholar.org One of the most promising compounds exhibited an IC50 value of 19.56 µM against HCT-116 cells. semanticscholar.org Similarly, new pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro antitumor activity against colorectal carcinoma (HCT-116) and liver carcinoma (HepG-2) cell lines. rhhz.net Some of these compounds displayed good anticancer activities against HCT-116 cells. rhhz.net

    Furthermore, the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives have been observed in the MCF-7 human breast adenocarcinoma cell line. nih.gov One study reported a series of pyrazolo[1,5-a]pyrimidine analogs that exhibited high cytotoxicity against MCF-7 and HCT-116 cell lines, with average IC50 values in the nanomolar range. mdpi.com The antiproliferative activities of selected derivatives are presented in the table below.

    Compound ClassCell LineActivity (IC50)
    1H-Pyrazolo[3,4-d]pyrimidine derivativeHCT-11619.56 µM semanticscholar.org
    Pyrazolo[1,5-a]pyrimidine derivativeMCF-76.71 µM mdpi.com
    Pyrazolo[1,5-a]pyrimidine derivativeHepG23.53 µM mdpi.com
    Pyrazolo[1,5-a]pyrimidine analogHCT-11624.8 nM (average) mdpi.com
    Pyrazolo[1,5-a]pyrimidine analogMCF-724.8 nM (average) mdpi.com

    Exploration of Antitubercular Activity in Cellular and Macrophage Models

    The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been identified as promising starting points for the development of new antitubercular agents. Research has focused on synthesizing and evaluating derivatives for their activity against Mycobacterium tuberculosis (Mtb).

    A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives were designed and synthesized as novel antituberculosis agents. nih.gov Many of these compounds showed excellent in vitro potency against the drug-susceptible H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from less than 0.002 to 0.381 µg/mL. nih.gov Importantly, they also demonstrated activity against isoniazid-resistant and rifampicin-resistant Mtb strains. nih.gov

    In another study, pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a potential antituberculosis lead through high-throughput screening. nih.gov Subsequent optimization of this scaffold led to derivatives with substantial improvements in antitubercular activity. nih.gov The most promising compounds exhibited low cytotoxicity and showed good activity against Mtb within macrophages. nih.gov The mechanism of action for these compounds was found to be unrelated to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. nih.gov

    Compound ClassMtb StrainActivity (MIC)
    Pyrazolo[1,5-a]pyridine-3-carboxamideH37Rv< 0.002–0.381 µg/mL nih.gov
    Pyrazolo[1,5-a]pyridine-3-carboxamideIsoniazid-resistant Mtb< 0.002–0.465 µg/mL nih.gov
    Pyrazolo[1,5-a]pyridine-3-carboxamideRifampicin-resistant Mtb< 0.002–0.004 µg/mL nih.gov

    Modulation of Biological Pathways

    Beyond direct enzyme inhibition and cytotoxicity, derivatives of pyrazolo[1,5-a]pyridine are being investigated for their ability to modulate specific biological pathways. One such area of research is their effect on Adaptor Associated Kinase 1 (AAK1). A series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting AAK1 have been developed. biorxiv.orgbiorxiv.org These inhibitors have shown potent inhibition of the phosphorylation of the AP-2 complex, a key event in clathrin-mediated endocytosis. biorxiv.orgbiorxiv.org

    While some antitubercular agents with a similar core structure have been associated with targeting iron uptake, recent studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives suggest their mechanism of action is not related to the modulation of iron metabolism. nih.gov

    Contributions to Materials Science

    The photophysical properties of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine derivatives have garnered interest in the field of materials science. These compounds can exhibit fluorescence, making them suitable for applications as organic fluorophores.

    A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic for optical applications due to their tunable photophysical properties. rsc.org By modifying substituents on the fused ring system, properties such as the molar extinction coefficient (ε) and fluorescence quantum yield (ΦF) can be modulated. rsc.org For instance, the introduction of electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance both absorption and emission. rsc.org Some derivatives exhibit high solid-state emission intensities, making them promising candidates for the design of solid-state emitters. rsc.org The properties of these fluorophores are comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.org

    DerivativeMolar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)
    Pyrazolo[1,5-a]pyrimidine 4a-g range3,320 - 20,593 rsc.org0.01 - 0.97 rsc.org

    Development of Chemical Probes and Biosensors

    The fluorescent properties of the pyrazolo[1,5-a]pyridine scaffold have been harnessed for the development of chemical probes and biosensors. These tools are valuable for visualizing and quantifying biological processes and analytes.

    A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative has been synthesized for the detection of pH in cellular environments. rsc.orgnih.gov This probe demonstrates a rapid response to acidic pH (less than 10 seconds), a high quantum yield of 0.64, and excellent selectivity and sensitivity. rsc.orgnih.gov The sensing mechanism is based on a change in the intramolecular charge transfer (ICT) process upon protonation. rsc.orgnih.gov This probe has been successfully used to monitor intracellular H+ in RAW 264.7 cells, highlighting its potential for imaging acidic organelles. nih.gov

    Probe TypeAnalyteKey Features
    Pyrazolo[1,5-a]pyridine-based fluorescent probepHFast response (<10s), High quantum yield (0.64), High selectivity rsc.orgnih.gov

    While the pyrazolo[1,5-a]pyridine scaffold is a significant core in medicinal chemistry, detailed and specific research outlining the role of This compound as a key building block and intermediate in complex organic synthesis is not extensively documented in readily available scientific literature. The existing body of research primarily focuses on the synthesis of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine ring systems and the subsequent biological evaluation of various derivatives.

    The functionalization of the pyrazolo[1,5-a]pyridine core at various positions is a common strategy to develop compounds with desired pharmacological properties. For instance, modifications at the 3, 5, and 7-positions of the pyrimidine (B1678525) ring analogue, pyrazolo[1,5-a]pyrimidine, have been shown to be crucial for enhancing binding affinity to protein targets such as kinases. nih.gov This is often achieved through reactions like nucleophilic substitution of halogenated precursors or through coupling reactions. nih.gov

    In the context of the pyrazolo[1,5-a]pyridine system, synthetic efforts have been directed towards the generation of derivatives with potential therapeutic applications, including antitubercular agents. These syntheses often involve the construction of the bicyclic core followed by functional group manipulations, such as the hydrolysis of esters to carboxylic acids and subsequent amidation.

    Although direct examples of multi-step syntheses commencing from this compound are scarce in the surveyed literature, the chemical nature of its hydroxymethyl group suggests its potential as a versatile synthetic handle. Generally, primary alcohols on heterocyclic systems can undergo a variety of transformations to facilitate the construction of more complex molecules. These potential, though not specifically documented for the 7-ylmethanol derivative, could include:

    Oxidation: The primary alcohol could be oxidized to the corresponding aldehyde (Pyrazolo[1,5-a]pyridin-7-carbaldehyde) or carboxylic acid (Pyrazolo[1,5-a]pyridine-7-carboxylic acid). These functional groups are valuable for forming carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig reactions, reductive aminations, and amide bond formations.

    Conversion to a Leaving Group: The hydroxyl group could be converted into a good leaving group, such as a tosylate or a halide. This would allow for nucleophilic substitution reactions to introduce a wide range of functionalities at the 7-position.

    Esterification or Etherification: Reaction of the alcohol with various acids or alkylating agents could be employed to introduce different ester or ether side chains, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

    While these transformations are standard in organic synthesis, their specific application to this compound in the context of complex molecule synthesis is not well-documented in the reviewed literature. The research focus appears to be more on the synthesis of the core scaffold and derivatization at other positions.

    Below is a table of compounds related to the broader class of pyrazolo[1,5-a]pyridines and pyrimidines mentioned in the context of synthesis and medicinal chemistry.

    Compound NameMolecular FormulaRole/Significance
    Pyrazolo[1,5-a]pyridineC₇H₆N₂Parent heterocyclic scaffold.
    Pyrazolo[1,5-a]pyrimidineC₆H₅N₃A related and extensively studied heterocyclic core in medicinal chemistry, known to be a privileged scaffold for kinase inhibitors. nih.govrsc.org
    4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineC₁₁H₁₁ClN₄OA key intermediate in the synthesis of PI3Kδ inhibitors. nih.gov
    Pyrazolo[1,5-a]pyridine-3-carboxylic acidC₈H₆N₂O₂An intermediate used in the synthesis of antitubercular agents.

    Q & A

    Q. Table 1: Representative Synthetic Routes and Yields

    CompoundMethodYieldCharacterization Techniques
    Ethyl-7-methyl-2-phenyl derivativeCyclocondensation + recrystallization70%¹H/¹³C NMR, MS, X-ray diffraction
    7-Benzamido-N-(4,6-dimethylpyrimidin-2-yl)Pyridine-based acylation67%IR, elemental analysis, HPLC
    Triazole-bridged N-glycosidesPropargylation + click chemistry20–77%HRMS, ¹H NMR

    Advanced Research: How can conflicting spectroscopic data (e.g., NMR shifts, mass spec fragmentation) be resolved during structural characterization?

    Methodological Answer:
    Discrepancies in NMR or MS data often arise from tautomerism, solvent effects, or impurities. Strategies include:

    • Multi-technique validation : Cross-validate ¹H/¹³C NMR with HRMS and X-ray crystallography. For example, crystal structures resolve ambiguities in fused-ring planarity (e.g., dihedral angles <1.5° between pyrazole and pyrimidine rings) .
    • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-induced peak splitting .
    • Isotopic labeling : Track fragmentation patterns in HRMS to confirm molecular ions (e.g., [M+H]+ at m/z 254.1039 vs. calculated 254.1042) .

    Advanced Research: What strategies improve regioselectivity during functionalization at position 7 of pyrazolo[1,5-a]pyridines?

    Methodological Answer:
    Regioselectivity challenges arise due to competing N- vs. O-propargylation or steric hindrance. Solutions include:

    • Protecting groups : Use silylformamidines or ketal protection to direct reactions to the 7-position .
    • Catalytic control : Employ Pd/C or Cu(I) catalysts for selective Sonogashira couplings .
    • Solvent effects : Polar aprotic solvents (DMF, pyridine) favor nucleophilic attack at the 7-position over N-sites .

    Basic Research: What in vitro models are used to evaluate the anticancer activity of this compound derivatives?

    Methodological Answer:
    Common assays include:

    • Cell viability : MTT or SRB assays against HepG2 (liver), MCF-7 (breast), or HCT-116 (colon) carcinoma lines .
    • Enzyme inhibition : CDK2/cyclin A1 or PCNA binding assays to assess antiproliferative mechanisms .
    • Dose-response analysis : IC₅₀ values (e.g., 2.1–8.4 µM for pyrazolo[1,5-a]pyrimidine carboxamides) .

    Q. Table 2: Anticancer Activity of Select Derivatives

    DerivativeTarget Cell LineIC₅₀ (µM)Mechanism
    N-(Phenyl)-7-hydroxy-5-methyl derivativeHepG22.1CDK2 inhibition
    Trifluoromethyl-substituted analogMCF-74.7PCNA interaction
    Triazole-bridged N-glycosideHCT-1168.4DNA intercalation

    Advanced Research: How do substituents at positions 3 and 5 influence bioactivity in this compound analogs?

    Methodological Answer:

    • Position 3 : Electron-withdrawing groups (e.g., CF₃, CN) enhance enzyme inhibition (e.g., 5.2-fold increase in CDK2 binding affinity vs. methyl substituents) .
    • Position 5 : Aromatic amides (e.g., 4-chlorophenylazo) improve DNA intercalation via π-π stacking (centroid distances ~3.4 Å) .
    • Hydrophobic vs. hydrophilic : Methyl/phenyl groups increase membrane permeability, while hydroxyl/carboxamide groups enhance solubility for in vivo testing .

    Advanced Research: How can computational methods resolve contradictory SAR data in this compound-based inhibitors?

    Methodological Answer:

    • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CDK2 ATP-binding pocket) .
    • QSAR modeling : Correlate Hammett constants/logP values with IC₅₀ to identify key substituent effects .
    • MD simulations : Analyze binding stability over 100-ns trajectories to resolve false-positive bioactivity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pyrazolo[1,5-a]pyridin-7-ylmethanol
    Reactant of Route 2
    Reactant of Route 2
    Pyrazolo[1,5-a]pyridin-7-ylmethanol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.